molecular formula C14H11F4N3O2 B12452505 N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12452505
M. Wt: 329.25 g/mol
InChI Key: RPYFGBXCZBFNFU-UHFFFAOYSA-N
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Description

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a chemical compound with significant biological activity It is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyrimidine ring, along with a methylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a fluorophenyl-substituted amine and a trifluoromethyl-substituted aldehyde.

    Introduction of the Methylglycine Moiety: The methylglycine group is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a methylglycine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic reagents such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound.

Scientific Research Applications

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinamine
  • N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

Uniqueness

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and fluorophenyl groups enhance its stability and bioactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H11F4N3O2

Molecular Weight

329.25 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C14H11F4N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-6H,7H2,1H3,(H,22,23)

InChI Key

RPYFGBXCZBFNFU-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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